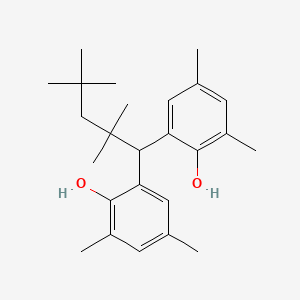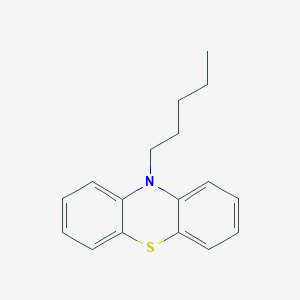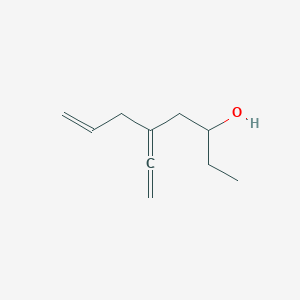![molecular formula C15H11N5O3 B14233983 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid CAS No. 503828-63-5](/img/structure/B14233983.png)
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is a chemical compound characterized by the presence of a tetrazole ring attached to a benzamido group, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride and anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours . This process results in the formation of the tetrazole ring, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where the tetrazole ring or the benzamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
相似化合物的比较
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring attached to a benzoic acid moiety but lacks the benzamido group.
4-(2H-Tetrazol-5-yl)benzoic acid: Similar to the above compound but with a different isomeric form of the tetrazole ring.
3-(2H-Tetrazol-5-yl)benzoic acid: This compound has the tetrazole ring attached directly to the benzoic acid without the benzamido linkage.
Uniqueness
3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is unique due to the presence of both the tetrazole ring and the benzamido group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
503828-63-5 |
|---|---|
分子式 |
C15H11N5O3 |
分子量 |
309.28 g/mol |
IUPAC 名称 |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-3-1-2-11(8-12)15(22)23)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChI 键 |
ZGPCURSTLLGHAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


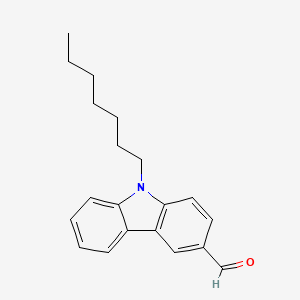
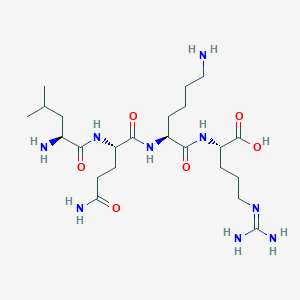
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
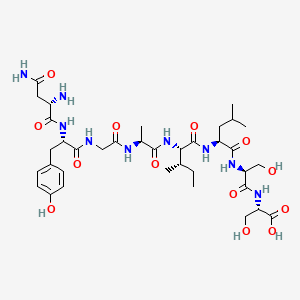
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
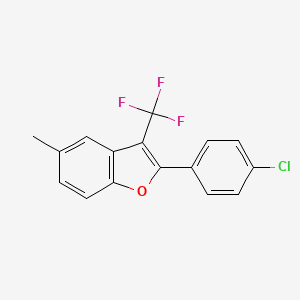
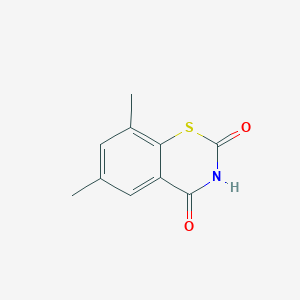
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
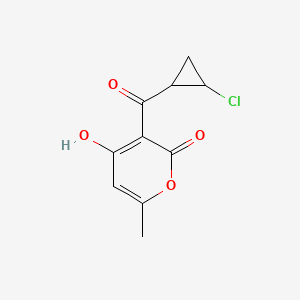
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
